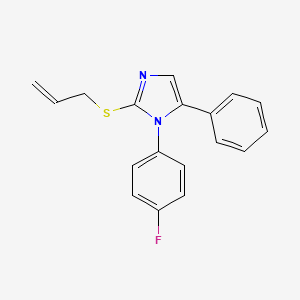

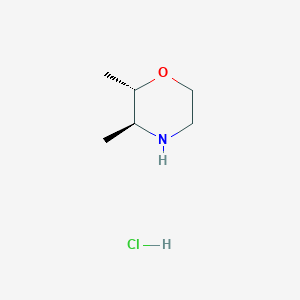

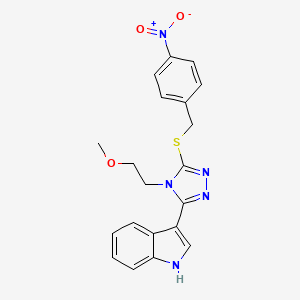

![molecular formula C21H23N3O4 B2834462 Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate CAS No. 1008062-42-7](/img/structure/B2834462.png)

Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of aromatic diamines and dicarbonyl derivatives . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of this compound is complex, with an empirical formula of C21H25N3O4S . Unfortunately, the exact 3D structure is not available in the current literature.Chemical Reactions Analysis

This compound has been shown to dock reversibly within a SMG7 pocket and disrupt SMG7-UPF1 interaction, preventing their complex formation . It acts synergistically with G418 to increase p53 expression in p53 PTC mutant cells, leading to increased mRNA levels of p21, Bax, and PUMA .Physical And Chemical Properties Analysis

This compound is a yellow powder that is soluble in DMSO . It has a molecular weight of 415.51 . The compound is stable under freezing conditions and should be protected from light .Scientific Research Applications

Crystal Structure and Inhibitor Potential

A study focused on the crystal structure of quinoxalines derivatives, including compounds related to Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate, revealed their potential as potent inhibitors for c-Jun N-terminal kinases (JNK1). The compounds demonstrated significant interactions within the crystal, forming U-shaped chains and corrugated sheets through hydrogen and π-π stacking interactions. These interactions suggest a structural basis for the inhibitory effects observed against JNK1, highlighting the compound's potential in therapeutic applications involving JNK1-related pathways (Abad et al., 2020).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. A derivative of the chemical structure , synthesized and characterized for potential antimicrobial properties, demonstrated efficacy against various bacterial strains. This suggests the compound's utility as a scaffold for generating new antimicrobial agents, especially in the face of growing antibiotic resistance (Desai et al., 2007).

Corrosion Inhibition

The compound's derivatives have also been explored for their effectiveness as corrosion inhibitors for copper in nitric acid media. Through quantum chemical calculations, relationships between molecular structure and inhibition efficiency were established, providing insights into how these compounds protect metals against corrosion. This application is crucial in industries where metal preservation is vital (Zarrouk et al., 2014).

Biotransformation Products Identification

In cosmetic applications, related compounds have been studied for their metabolism and biotransformation products, crucial for understanding the environmental and health impacts of UV filters used in sunscreens. Such studies inform safer cosmetic formulation and regulatory compliance (León et al., 2009).

Heterocyclic Systems Synthesis

The utility of this compound in synthesizing heterocyclic systems was highlighted, showing its role in preparing compounds with potential larvicidal activity against mosquitoes. Such research contributes to developing new strategies for controlling mosquito-borne diseases (Uppar et al., 2020).

Mechanism of Action

Target of Action

The primary target of Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate, also known as NMD Inhibitor or NMDI-14 , is the nonsense-mediated mRNA decay (NMD) pathway . This pathway plays a crucial role in cellular quality control by eliminating mRNA transcripts that contain premature termination codons (PTCs), thus preventing the production of truncated and potentially harmful proteins .

Mode of Action

NMDI-14 inhibits the NMD pathway in a dose-dependent manner . The compound docks reversibly within a SMG7 pocket, disrupting the SMG7-UPF1 interaction and preventing their complex formation .

Biochemical Pathways

By inhibiting the NMD pathway, NMDI-14 affects the degradation of PTC-containing mRNAs . This leads to an increase in the expression of PTC-mutated p53, which in turn increases the mRNA levels of downstream targets such as p21, Bax, and PUMA . These proteins are involved in cell cycle regulation and apoptosis, indicating that NMDI-14 could have significant effects on these cellular processes .

Pharmacokinetics

It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability

Result of Action

The inhibition of the NMD pathway by NMDI-14 leads to an increase in the stability of PTC-mutated p53 mRNA, resulting in increased expression of p53 and its downstream targets . This can lead to changes in cell cycle regulation and apoptosis, potentially influencing the growth and survival of cells .

properties

IUPAC Name |

ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-4-28-21(27)14-7-5-6-8-15(14)23-19(25)11-18-20(26)24-17-10-13(3)12(2)9-16(17)22-18/h5-10,18,22H,4,11H2,1-3H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGAGHDGGWDKRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

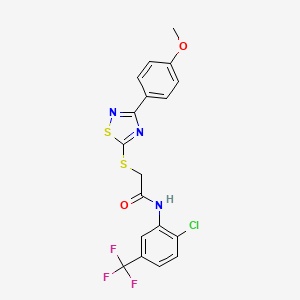

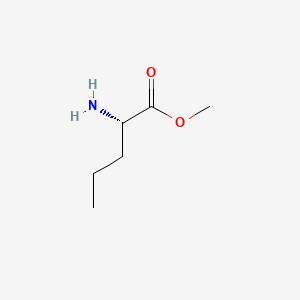

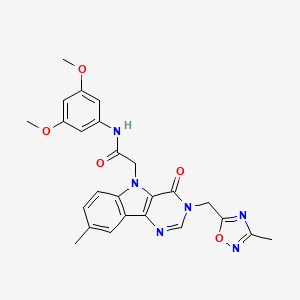

![N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2834391.png)

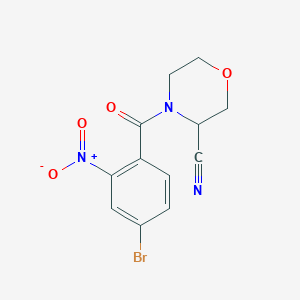

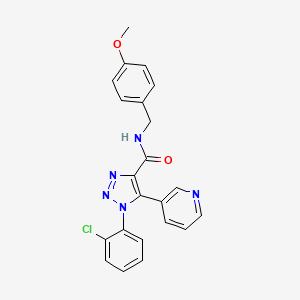

![3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one](/img/structure/B2834392.png)

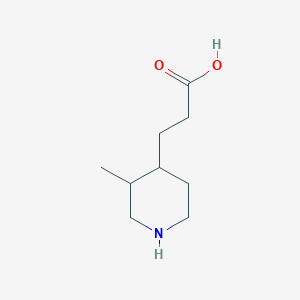

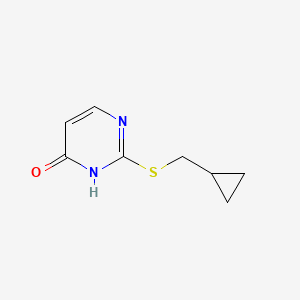

![2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2834395.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2834399.png)